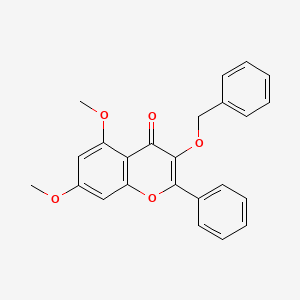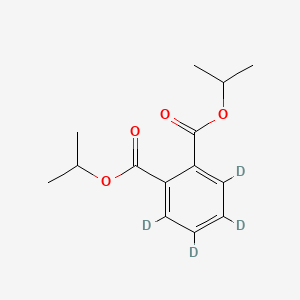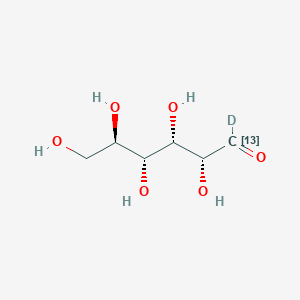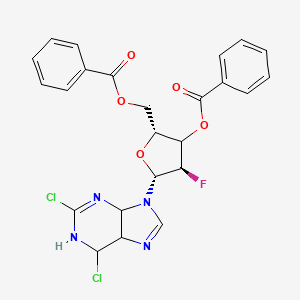
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine is a highly complex compound known for its exceptional antiviral properties. It is particularly effective against a wide range of viral infections, including those caused by herpes viruses and retroviruses. The compound’s efficacy stems from its ability to extensively hinder viral DNA synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of protective groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound requires stringent quality control measures to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine has a wide range of scientific research applications:
Chemistry: It serves as a crucial building block for the synthesis of other complex molecules.
Biology: The compound is used in studies related to viral DNA synthesis and inhibition.
Medicine: Its antiviral properties make it a potential candidate for the development of antiviral drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine involves the inhibition of viral DNA synthesis. The compound targets viral DNA polymerase, preventing the replication of viral DNA. This action effectively halts the proliferation of the virus, making it a potent antiviral agent.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: A simpler compound with similar antiviral properties but less efficacy.
9-(2-Deoxy-2-fluoro-D-arabinofuranosyl)adenine: Another nucleoside analog with antiviral activity.
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)purine: A compound with structural similarities but different functional groups.
Uniqueness
2,6-Dichloro-9-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranosyl)-9H-purine stands out due to its high efficacy in inhibiting viral DNA synthesis and its broad-spectrum antiviral activity. Its unique combination of functional groups and structural features contribute to its exceptional antiviral properties.
Properties
Molecular Formula |
C24H21Cl2FN4O5 |
|---|---|
Molecular Weight |
535.3 g/mol |
IUPAC Name |
[(2R,4R,5R)-3-benzoyloxy-5-(2,6-dichloro-1,4,5,6-tetrahydropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H21Cl2FN4O5/c25-19-17-20(30-24(26)29-19)31(12-28-17)21-16(27)18(36-23(33)14-9-5-2-6-10-14)15(35-21)11-34-22(32)13-7-3-1-4-8-13/h1-10,12,15-21H,11H2,(H,29,30)/t15-,16-,17?,18?,19?,20?,21-/m1/s1 |
InChI Key |
DCUZDSSMGHTAIX-CDFSWESLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=NC4C3N=C(NC4Cl)Cl)F)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4C3N=C(NC4Cl)Cl)F)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)
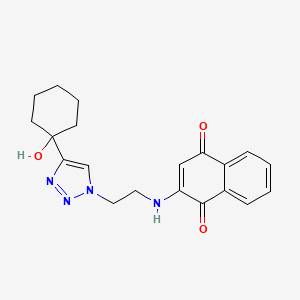
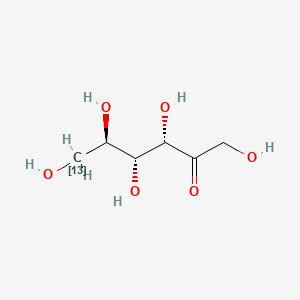

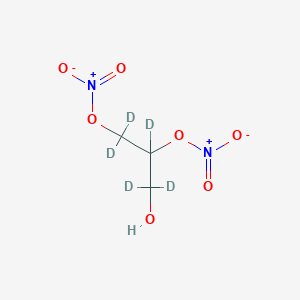
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
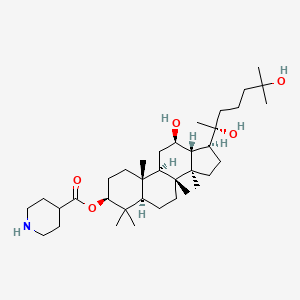
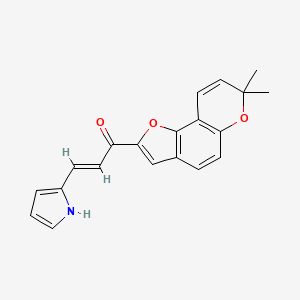
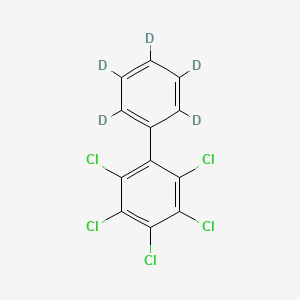
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)

